Anisomycin Anisomycin (-)-anisomycin is an antibiotic isolated from various Streptomyces species. It interferes with protein and DNA synthesis by inhibiting peptidyl transferase or the 80S ribosome system. It has a role as an antiparasitic agent, a DNA synthesis inhibitor, a protein synthesis inhibitor, an antineoplastic agent, an antimicrobial agent, a bacterial metabolite and an anticoronaviral agent. It is a monohydroxypyrrolidine and an organonitrogen heterocyclic antibiotic.
Anisomycin (sometimes known as flagecidin), is an antibiotic retrieved from the bacteria Streptomyces griseolus. This drug acts to inhibit bacterial protein and DNA synthesis.
Anisomycin is a natural product found in Streptomyces hygrospinosus and Streptomyces with data available.
An antibiotic isolated from various Streptomyces species. It interferes with protein and DNA synthesis by inhibiting peptidyl transferase or the 80S ribosome system.
Brand Name: Vulcanchem
CAS No.: 22862-76-6
VCID: VC21537520
InChI: InChI=1S/C14H19NO4/c1-9(16)19-14-12(15-8-13(14)17)7-10-3-5-11(18-2)6-4-10/h3-6,12-15,17H,7-8H2,1-2H3
SMILES:
Molecular Formula: C14H19NO4
Molecular Weight: 265.30 g/mol

Anisomycin

CAS No.: 22862-76-6

Cat. No.: VC21537520

Molecular Formula: C14H19NO4

Molecular Weight: 265.30 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Anisomycin - 22862-76-6

CAS No. 22862-76-6
Molecular Formula C14H19NO4
Molecular Weight 265.30 g/mol
IUPAC Name [4-hydroxy-2-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl] acetate
Standard InChI InChI=1S/C14H19NO4/c1-9(16)19-14-12(15-8-13(14)17)7-10-3-5-11(18-2)6-4-10/h3-6,12-15,17H,7-8H2,1-2H3
Standard InChI Key YKJYKKNCCRKFSL-UHFFFAOYSA-N
Isomeric SMILES CC(=O)O[C@@H]1[C@H](CN[C@@H]1CC2=CC=C(C=C2)OC)O
Canonical SMILES CC(=O)OC1C(CNC1CC2=CC=C(C=C2)OC)O
Appearance Solid powder
Boiling Point 398.7±42.0 °C at 760 mmHg
Melting Point 140-141ºC

Chemical Structure and Properties

Anisomycin is a pyrrolidine-based compound with the molecular formula C₁₄H₁₉NO₄ and a molecular weight of 265.3 g/mol . Its stereochemistry is defined as (2S,3R,4R)-configuration, critical for its biological activity . The structure includes a pyrrolidine ring substituted with a p-methoxybenzyl group at position 2, a hydroxyl group at position 4, and an acetyl group at position 3 .

Key Structural Features

ComponentDescription
Pyrrolidine ringCore bicyclic structure
p-Methoxybenzyl groupSubstituent at position 2
3-Acetyl groupAcetylated hydroxyl at position 3
4-Hydroxyl groupFree hydroxyl at position 4

This configuration enables anisomycin to bind specifically to eukaryotic ribosomes, a mechanism central to its protein synthesis inhibition .

Biosynthesis and Precursor Pathways

Anisomycin is biosynthesized by Streptomyces species through a pathway involving amino acid precursors. Early studies by Butler (1974) identified key contributors:

  • Tyrosine: Provides the p-methoxybenzyl moiety via methylation by S-adenosylmethionine (SAM) .

  • Glycine/Acetate: Supply carbons for positions 4 and 5 of the pyrrolidine ring .

  • Methionine: Facilitates methoxy group formation via SAM-dependent methylation .

Biosynthetic Steps

  • Pyrrolidine Ring Formation: Derived from tyrosine and glycine/acetate precursors.

  • Methylation: SAM-mediated addition of the methoxy group to the aromatic ring.

  • Acetylation: Final step involves acetyl-CoA transfer to the C-3 hydroxyl group .

Deacetylanisomycin, an intermediate, accumulates early in fermentation, suggesting acetylation is a terminal modification .

Pharmacological Mechanisms

Inhibition of Protein and DNA Synthesis

Anisomycin binds to the peptidyl transferase center of the 80S ribosome, disrupting peptide bond formation and halting translation elongation . At concentrations inhibiting 95% of protein synthesis, partial DNA synthesis inhibition is observed, likely due to ribosomal stress-induced secondary effects .

Modulation of Stress-Activated Kinases

Anisomycin activates p38 MAP kinase and other stress pathways, influencing cellular survival or apoptosis. In cortical neurons, it reduces p38 phosphorylation while enhancing ERK activity, balancing pro-survival and pro-death signals .

MAP Kinase Modulation

KinaseEffect of AnisomycinContext
p38↓ PhosphorylationNeuroprotection in hypoxia
ERK↑ PhosphorylationEnhanced neuronal survival
JNKNo significant changeCortical neurons

Therapeutic Applications in Oncology

Acute Myeloid Leukemia (AML)

Anisomycin shows promise in pediatric AML, particularly for FLT3-ITD mutation carriers. Key findings:

  • Cytotoxicity: Induces apoptosis in AML cell lines and patient-derived progenitor cells, sparing normal counterparts .

  • Mechanism: Inhibits mitochondrial complex I, reducing respiration and inducing oxidative stress. Resistance occurs in ρ⁰ cells lacking mitochondrial DNA .

  • Synergy: Enhances efficacy of standard AML therapies (e.g., cytarabine) in preclinical models .

AML Sensitivity Comparisons

Cell TypeAnisomycin IC₅₀Mechanism Insight
FLT3-ITD AMLLowHigh mitochondrial biogenesis
FLT3-WT AMLHigherLower mitochondrial reliance
Normal Progenitor CellsNo toxicitySelective targeting

Neuroprotective Effects

In cortical neurons, low-dose anisomycin (50 ng/ml) protects against hypoxia and delta-opioid receptor inhibition by:

  • Reducing p38 Activity: Attenuates stress-induced injury.

  • Increasing ERK Phosphorylation: Promotes survival signals .

Dose-Dependent Neuroprotection

Dose (ng/ml)Effect on Hypoxia/Naltrindole InjuryERK/p38 Balance
50Complete protection↑ ERK, ↓ p38
10,000Severe neuronal deathToxicity

Chemical Stability and Derivatives

Anisomycin’s stability under physiological conditions is critical for therapeutic applications. While direct data on stability is limited, its acetyl group is susceptible to hydrolysis, forming deacetylanisomycin. This intermediate retains partial activity but lacks the full potency of the parent compound .

Research Gaps and Future Directions

  • Optimization for AML Therapy:

    • Combination Regimens: Enhancing synergy with FLT3 inhibitors.

    • Mitochondrial Targeting: Exploiting complex I vulnerabilities in FLT3-ITD AML.

  • Neurological Applications:

    • Dose Optimization: Balancing neuroprotection and toxicity across brain regions.

    • Aging Models: Assessing efficacy in mature vs. immature neurons .

  • Memory Pharmacology:

    • Mechanistic Studies: Elucidating roles in reconsolidation vs. consolidation.

    • Behavioral Models: Testing in PTSD or addiction paradigms.

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